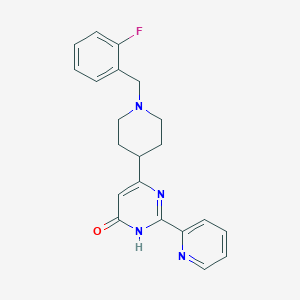

6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one

説明

6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidin-4(1H)-one core substituted at position 2 with a pyridin-2-yl group and at position 6 with a 1-(2-fluorobenzyl)piperidin-4-yl moiety.

特性

分子式 |

C21H21FN4O |

|---|---|

分子量 |

364.4 g/mol |

IUPAC名 |

4-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C21H21FN4O/c22-17-6-2-1-5-16(17)14-26-11-8-15(9-12-26)19-13-20(27)25-21(24-19)18-7-3-4-10-23-18/h1-7,10,13,15H,8-9,11-12,14H2,(H,24,25,27) |

InChIキー |

FLXMYAWRRDUTKN-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)CC4=CC=CC=C4F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzyl group, and the construction of the pyrimidinone core. Common synthetic routes may include:

Step 1: Formation of the piperidine ring through cyclization reactions.

Step 2: Introduction of the fluorobenzyl group via nucleophilic substitution reactions.

Step 3: Construction of the pyrimidinone core through condensation reactions involving pyridine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

化学反応の分析

Types of Reactions

6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The pyrimidin-4(1H)-one core is a common scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. Key analogs and their structural differences are outlined below:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 2-fluorobenzyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., ’s hydroxybenzyl derivative), favoring membrane permeability .

- Solubility : Compounds with polar groups (e.g., hydroxybenzyl in ) exhibit higher aqueous solubility but lower bioavailability .

- Metabolic Stability : Trifluoromethyl substituents () and fluorinated aromatics () reduce oxidative metabolism, extending half-life .

Key Research Findings

- : A structurally related purine derivative with a 2-fluorobenzyl-piperidine group showed IC₅₀ values of <100 nM against mTOR and PI3Kγ, highlighting the importance of fluorine in target engagement .

- : A pyrido-pyrimidinone analog with a 6-fluoro-benzisoxazole substituent demonstrated 90% serotonin receptor binding at 10 µM, emphasizing the role of fluorinated aromatics in CNS targeting .

- : The trifluoromethyl-substituted pyrimidinone exhibited a plasma half-life of 8.2 hours in rodents, outperforming non-fluorinated analogs .

生物活性

6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one, commonly referred to as compound 1, is a synthetic organic molecule with a complex structure that includes a pyrimidine core, piperidine moiety, and fluorobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of targeting various diseases.

- Molecular Formula : C21H21FN4O

- Molecular Weight : 364.42 g/mol

- CAS Number : 1381504-51-3

- IUPAC Name : 6-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-4-one

Biological Activity Overview

Research indicates that compound 1 exhibits a range of biological activities, particularly in the inhibition of specific enzymes and receptors. Its structure suggests potential interactions with various biological targets, including kinases and other enzymes involved in cellular signaling pathways.

Table 1: Summary of Biological Activities

1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a significant target in the treatment of type 2 diabetes and other metabolic disorders. Compound 1 has shown to be a potent inhibitor of DPP-IV, which plays a crucial role in glucose metabolism by degrading incretin hormones. The inhibition of this enzyme can lead to enhanced insulin secretion and improved glycemic control.

2. Antiproliferative Effects

In cellular assays, compound 1 demonstrated significant antiproliferative activity against various cancer cell lines. The effective concentration (EC50) was determined to be approximately 3.3 µM, indicating strong potential for further development as an anticancer agent. This activity may be attributed to its ability to interfere with cell cycle progression or induce apoptosis in cancer cells.

3. Cytotoxicity Evaluation

Cytotoxicity studies have shown that compound 1 exhibits dose-dependent effects on different cell lines. The results suggest that while it possesses therapeutic potential, careful consideration must be given to its cytotoxic profile during drug development.

4. Histone Demethylase Inhibition

Compound 1 has been identified as a selective inhibitor of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. This inhibition can influence epigenetic regulation of gene expression, making it a candidate for further investigation in cancer therapy and epigenetic modulation.

Case Studies

Several studies have been conducted to evaluate the biological activity of compound 1:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and identified key structural features that enhance antiproliferative activity against breast cancer cell lines. Compound 1 was included in the study due to its promising activity profile.

Case Study 2: Diabetes Management

Research conducted on DPP-IV inhibitors highlighted the role of compound 1 in improving glycemic control in diabetic models. The findings suggest that this compound could be developed into a therapeutic agent for managing type 2 diabetes effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。